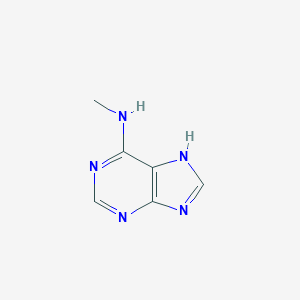

6-Methyladenine

Overview

Description

6-Methyladenine (6mA) is an epigenetic modification involving the addition of a methyl group to the nitrogen atom at the sixth position of adenine. In eukaryotes, 6mA has been detected in both DNA and RNA, though its roles differ significantly between these contexts.

- In DNA: 6mA is rare in humans but has been implicated in gene regulation and cellular stress responses. Genome-wide deposition of 6mA in human HEK293 cells reduces viability and directly influences gene expression, particularly at GANTC and GATC motifs . Its presence in other eukaryotes, such as C. elegans and Drosophila, suggests evolutionary conservation in mitochondrial stress adaptation and immunity .

- In RNA: As the most abundant internal mRNA modification (m6A), 6mA regulates RNA splicing, stability, and translation. It is dynamically regulated by methyltransferases (e.g., METTL3), demethylases (e.g., FTO), and reader proteins (e.g., YTHDF1). Aberrant m6A levels are linked to cancer progression, including lung adenocarcinoma (LUAD) and glioblastoma, by modulating oncogene expression and tumor suppressor pathways .

Preparation Methods

Chemical Synthesis via Alkylation of Adenine

The direct alkylation of adenine at the N6 position represents a foundational method for 6mA synthesis. This approach typically involves reacting adenine with methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate in alkaline conditions. The reaction proceeds via nucleophilic attack on the methyl carbon, with the exocyclic amine group of adenine acting as the nucleophile . For example, treatment of adenine with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours yields 6mA with ~65% efficiency . However, competing reactions at the N1 and N7 positions necessitate careful control of pH and temperature to maximize regioselectivity.

Purification challenges arise due to byproducts such as N1-methyladenine and N7-methyladenine. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is commonly employed to isolate 6mA, achieving >95% purity . A comparative analysis of alkylating agents (Table 1) highlights methyl triflate as a superior reagent for minimizing side reactions, albeit with higher toxicity.

Table 1: Efficiency of Methylating Agents in 6mA Synthesis

| Methylating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl Iodide | DMF | 60 | 65 | 92 |

| Dimethyl Sulfate | Water | 25 | 45 | 85 |

| Methyl Triflate | Acetonitrile | 40 | 78 | 98 |

Enzymatic Methylation Using Methyltransferases

Enzymatic methods leverage methyltransferases to catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to adenine. In Caenorhabditis elegans, the DNA N6 adenine methyltransferase 1 (DAMT-1) enzyme mediates 6mA deposition with high specificity . Recombinant DAMT-1 incubated with adenine-rich DNA substrates and SAM at 37°C for 2 hours achieves 80–90% methylation efficiency . Bacterial homologs such as Dam methylase from Escherichia coli exhibit similar activity but require ATP for optimal function .

Table 2: Comparative Performance of Methyltransferases

| Enzyme | Source | Cofactor | Optimal pH | Yield (%) |

|---|---|---|---|---|

| DAMT-1 | C. elegans | SAM | 7.5 | 85 |

| Dam Methylase | E. coli | SAM, ATP | 7.0 | 78 |

| MTA70-Domain | Eukaryotic Conserved | SAM | 7.2 | 70 |

Enzymatic approaches are favored for their regioselectivity and compatibility with biological systems. However, scalability is limited by the cost of SAM and enzyme stability. Recent advances in immobilized enzyme reactors (IMERs) have extended methyltransferase activity to 10 reaction cycles without significant loss of efficacy .

Solid-Phase Synthesis of 6mA-Containing Oligonucleotides

Incorporating 6mA into oligonucleotides via solid-phase synthesis involves phosphoramidite chemistry. 6mA phosphoramidites are coupled to controlled-pore glass (CPG) supports using tetrazole activation, followed by oxidation and deprotection. The method yields 6mA-modified DNA strands with >99% coupling efficiency per step . However, the steric bulk of the methyl group reduces polymerase compatibility, as evidenced by Bst DNA polymerase stalling during primer extension .

Analytical Validation and Quality Control

Confirming 6mA synthesis requires robust analytical techniques:

-

HPLC-MS : Quantifies 6mA purity using [M+H]⁺ ions (m/z 166.07) .

-

Primer Extension Assays : Bst DNA polymerase discriminates between adenine and 6mA, with delayed extension times indicating methylation .

-

SMRT Sequencing : Detects 6mA in genomic contexts via polymerase kinetics .

Table 3: Analytical Methods for 6mA Detection

| Method | Limit of Detection | Throughput | Cost per Sample |

|---|---|---|---|

| HPLC-MS | 0.1 ng/µL | Low | $150 |

| Primer Extension | 1 nM | Medium | $50 |

| SMRT Sequencing | 0.01% abundance | High | $500 |

Chemical Reactions Analysis

Formation and Function

- Formation The formation of internal 6-methyladenine residues in eucaryotic messenger RNA (mRNA) is a postsynthetic modification in which S-adenosyl-L-methionine (SAM) serves as the methyl donor . Methyltransferases catalyze the addition of methyl groups to the sixth position of the adenine ring using S-adenosylmethionine (SAM) . In eukaryotes, the MT-A70 methyltransferase family primarily carries out this process . Examples of this compound methyltransferases include methyltransferase like 4 (METTL4) in most mammals and DAMT-1 .

- Function this compound residues have been localized to heterogeneous nuclear RNA (HnRNA), and for the most part these residues are conserved during mRNA processing . this compound modification may be required for mRNA transport to the cytoplasm, the selection of splice sites, or other RNA processing reactions . The presence of this compound residues increases the in vitro translation efficiency of dihydrofolate reductase, while inhibiting this compound residues in dihydrofolate reductase transcripts significantly alters their rate of translation .

Chemical Reactions

- Nitrite-Mediated Deamination this compound can be converted into nitrosylated this compound using sodium nitrite (NaNO2) and aqueous acetic acid (AcOH) . this compound becomes nitrosylated faster than adenosine due to its increased nucleophilicity at the N6 position .

- Demethylation Under the catalysis of demethylase ALKBH1, this compound is oxidized to the 6hmA intermediate by Fe2+, O2, and α-KG, and then 6hmA spontaneously degrades to adenine and generates formaldehyde without the catalysis of demethylase .

- Functionalization A visible-light-activated photocatalytic process can introduce a covalent modification at a C(sp3)–H bond in the methyl group of N6-methyladenosine .

Role in Gene Expression and Transposon Activity

- Gene Expression N6-adenine methylation could be a major DNA methylation mechanism that affects gene expression in certain eukaryotes .

- Transposon Activity Nthis compound has been shown to modulate transposon expression in Drosophila . An inverse association exists between gain-of-6-methyladenine and LINE (long interspersed nuclear element) expression upon stress .

Detection Technologies

Scientific Research Applications

Gene Regulation

6-Methyladenine and Gene Expression:

Recent studies have shown that 6mA is involved in the regulation of gene expression. In Drosophila melanogaster, for instance, 6mA has been linked to the expression of transposable elements. The presence of 6mA on these elements correlates with increased transcriptional activity, suggesting a role in promoting gene expression under specific conditions .

Mechanisms of Action:

The action of 6mA in gene regulation may involve interactions with various proteins that recognize and bind to methylated adenines, influencing transcriptional outcomes. For example, the distribution patterns of 6mA differ among species, indicating that its regulatory functions may be context-dependent .

Epigenetic Markers in Disease

Association with Cancer:

Dysregulation of 6mA has been implicated in several cancers, including acute myelogenous leukemia and breast cancer. Abnormal levels of this modification can affect cellular processes such as proliferation and apoptosis, contributing to tumorigenesis . Understanding the role of 6mA in these contexts may lead to novel diagnostic or therapeutic strategies.

Potential Biomarkers:

The identification of 6mA as a biomarker for disease states is an emerging area of research. Techniques such as mass spectrometry and immunoprecipitation are being developed to detect and quantify 6mA levels in clinical samples, providing insights into its potential as a diagnostic tool .

DNA Repair Mechanisms

Role in DNA Stability:

Research indicates that 6mA may play a role in maintaining genome stability by participating in DNA repair processes. The presence of this modification can influence the recruitment of repair proteins to sites of damage, thereby affecting the efficiency and accuracy of repair mechanisms .

Experimental Applications:

In experimental settings, researchers utilize techniques such as high-throughput sequencing (e.g., 6mA-IP-seq) to study the genomic distribution of 6mA and its impact on DNA repair pathways across various organisms .

Technological Innovations for Detection

Advancements in Detection Methods:

The detection and analysis of 6mA have benefited from technological advancements such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and bioinformatics tools that leverage deep learning models for predicting methylation patterns . These methods enhance sensitivity and specificity in identifying modified nucleotides within complex biological samples.

Case Studies

Mechanism of Action

N6-Methyladenine is often compared with other methylated nucleobases, such as:

N5-Methylcytosine: Another common DNA methylation mark involved in gene regulation.

N4-Methylcytosine: Found primarily in prokaryotes and involved in DNA replication and repair.

N6-Methyladenosine: A methylated form of adenosine found in RNA, playing roles in RNA stability and translation

Uniqueness: Nthis compound is unique in its specific role in DNA methylation and its widespread presence across different species. Its dynamic regulation and involvement in various biological processes make it a critical focus of epigenetic research .

Comparison with Similar Compounds

5-Methylcytosine (5mC)

- Structure : Methylation at the fifth carbon of cytosine in DNA.

- Role : The primary epigenetic mark in eukaryotes, associated with transcriptional silencing, imprinting, and X-chromosome inactivation.

- Regulation : Catalyzed by DNA methyltransferases (DNMTs) and erased by TET enzymes through oxidation (e.g., 5hmC, 5fC) .

- Disease Link : Hypermethylation at tumor suppressor gene promoters is a hallmark of cancer.

- Key Difference : Unlike 6mA, 5mC is stable and well-characterized in eukaryotic DNA, whereas 6mA’s functional significance in mammals remains debated .

N6-Hydroxymethyladenine

- Structure : Hydroxymethyl group at the sixth position of adenine.

- Role: A derivative of 6mA, detected in mammalian genomic DNA. Its biological function is less understood but may involve intermediate steps in DNA repair or demethylation .

- Detection : Requires specialized mass spectrometry or chemical labeling techniques due to low abundance .

N6-Methyldeoxyadenosine (m6dA)

- Structure : Methylation of adenine in DNA.

- Role : In prokaryotes, m6dA is part of restriction-modification systems. In eukaryotes, it is linked to transcriptional regulation and stress responses. For example, C. elegans uses m6dA to transgenerationally adapt to mitochondrial stress .

- Controversy : While m6dA is abundant in bacteria, its presence in human DNA is contentious. Some studies suggest it may be a byproduct of bacterial contamination or environmental exposure .

N6-Methyladenosine (m6A in RNA)

- Structure : Methylation of adenine in RNA.

- Role : Dynamic regulator of mRNA metabolism. METTL3 deposits m6A, while FTO and ALKBH5 erase it. Reader proteins like YTHDF1 promote translation of m6A-modified mRNAs.

- Disease Link: Elevated METTL3 and YTHDF1 correlate with poor prognosis in LUAD and hepatocellular carcinoma. m6A also drives epithelial-mesenchymal transition (EMT) in cancer .

- Key Difference : Unlike DNA modifications, m6A in RNA is reversible and context-dependent, enabling rapid cellular responses .

Data Tables

Table 1: Key Features of 6mA and Comparable Modifications

Table 2: Prognostic Markers Involving 6mA and Related Compounds

Research Findings and Controversies

- Functional Debate : While 6mA in DNA is critical in prokaryotes and C. elegans, its role in humans is unclear. Some studies argue it is a bystander modification due to low abundance (<0.001% of adenines) .

- Technical Challenges: Detection of 6mA requires advanced methods like nanopore sequencing (NEMO algorithm) or isotope-dilution mass spectrometry, as antibodies cross-react with RNA m6A .

- Therapeutic Potential: Targeting m6A regulators (e.g., METTL3 inhibitors) shows promise in cancer therapy, while DNA 6mA manipulation remains experimental .

Biological Activity

6-Methyladenine (6mA) is a methylated derivative of adenine found in the DNA of various organisms, including bacteria and eukaryotes. Its biological activity is emerging as a significant area of research, particularly in understanding its roles in gene regulation, epigenetics, and potential implications in diseases such as cancer. This article explores the biological activity of 6mA, supported by recent research findings, case studies, and data tables.

Gene Regulation

Research indicates that 6mA plays a crucial role in regulating gene expression. In eukaryotic systems, the presence of 6mA has been linked to both activation and repression of genes depending on its genomic context:

- Activation : In certain organisms like Drosophila and C. elegans, 6mA modifications are associated with increased transcriptional activity. For instance, loss of the demethylase DMAD results in elevated transposon expression due to enhanced 6mA levels .

- Repression : Conversely, studies have shown that high levels of 6mA can correlate with transcriptional silencing, particularly in mouse embryonic stem cells where it is associated with silencing young LINE-1 transposons .

Interaction with Chromatin

The interaction between 6mA and chromatin-modifying complexes is a critical aspect of its biological function. For example:

- In Drosophila, 6mA interacts with Trithorax-related proteins to maintain active transcription .

- In glioblastoma studies, 6mA deposition affects components of the polycomb repressive complex, modulating gene silencing mechanisms .

Role in Tumorigenesis

Recent findings suggest that 6mA may influence tumorigenesis through its regulatory effects on gene expression:

- High densities of 6mA have been observed in exons of genes involved in cancer pathways, such as G-protein coupled receptors (GPCRs), which are critical for various signaling processes linked to cancer progression .

- The correlation between 6mA levels and gene transcription suggests potential avenues for therapeutic interventions targeting methylation processes in cancer cells .

Genome-wide Studies

A significant study introduced high levels of 6mA into human DNA using bacterial N6-methyltransferases. This approach allowed researchers to observe the effects on cell viability and gene expression globally:

- Cell Viability : The introduction of 6mA led to mild reductions in cell viability, particularly at GANTC motifs.

- Gene Expression : Analysis revealed that 99 genes were regulated by 6mA, with specific motifs influencing transcription factor binding and subsequent gene activity .

Comparative Analysis

To understand the distribution and impact of 6mA across different species, a comparative analysis was conducted:

| Organism | Function of 6mA | Key Findings |

|---|---|---|

| Escherichia coli | Distinction of self vs. non-self DNA | High prevalence correlates with active transcription |

| C. elegans | Transposon regulation | Loss of demethylase leads to increased transposon expression |

| Humans | Tumorigenesis and gene regulation | High density in cancer-related genes |

This table summarizes findings from various studies indicating the diverse functions and implications of 6mA across different biological systems.

Current Challenges and Future Directions

Despite the growing body of evidence supporting the biological significance of 6mA, several challenges remain:

- Detection Methods : The low natural abundance of 6mA complicates its detection and characterization within genomic DNA. Advances in sequencing technologies are needed for better profiling .

- Functional Understanding : More research is required to elucidate the precise mechanisms by which 6mA influences gene expression and its broader implications in health and disease contexts.

Future studies should focus on targeted manipulation of 6mA levels in specific genomic regions to clarify its roles further.

Q & A

Q. What are the primary methodological approaches for detecting 6mA in eukaryotic DNA, and how do they differ in resolution and specificity?

Basic Research Question

The most widely used methods include:

- Immunoprecipitation sequencing (6mA-IP-Seq) : Utilizes antibodies specific to 6mA for enrichment, followed by sequencing to map genomic locations .

- Nanopore sequencing : Detects 6mA via electrical signal deviations during DNA translocation, enabling single-base resolution without amplification (e.g., NEMO and DNAModAnnot models) .

- Mass spectrometry : Quantifies 6mA abundance with high precision (e.g., exact mass analysis at 149.0952926 Da) .

Methodological Considerations :

- Controls : Include knockout samples or synthetic oligonucleotides with/without 6mA to validate antibody specificity .

- Platform Limitations : Nanopore may require motif-driven models for bacterial systems, while 6mA-IP-Seq risks antibody cross-reactivity in eukaryotes .

Q. How can researchers resolve discrepancies in 6mA detection across sequencing platforms?

Advanced Research Question

Discrepancies arise due to platform-specific biases (e.g., antibody affinity in IP-Seq vs. signal noise in Nanopore). Strategies include:

- Orthogonal Validation : Combine Nanopore data with mass spectrometry or enzymatic assays (e.g., primer extension hindered by 6mA) .

- Cross-Platform Statistical Analysis : Use tools like DNAModAnnot to harmonize data from PacBio, Oxford Nanopore, and IP-Seq .

- Spike-In Controls : Introduce synthetic 6mA-containing DNA to calibrate detection thresholds .

Q. What distinguishes the biological role of 6mA in bacteria versus eukaryotes?

Basic Research Question

- Bacteria : 6mA in E. coli regulates DNA repair and replication by marking parental strands (e.g., dam-methylation) .

- Eukaryotes : 6mA is implicated in epigenetic regulation, such as mRNA splicing (hnRNA conservation) and immune response modulation (e.g., SLE pathogenesis) .

Q. What computational tools are available for predicting 6mA sites, and how do their algorithms differ?

Advanced Research Question

- 6mA-RicePred : Uses feature fusion (e.g., k-mer frequency, physicochemical properties) to identify 6mA in rice genomes (87.27% accuracy) .

- DNAModAnnot : An R package for genome-wide 6mA analysis in long-read sequencing data, integrating motif and signal intensity metrics .

- NEMO : Leverages bacterial methylation motifs to improve Nanopore-based 6mA detection accuracy .

Validation : Cross-check predictions with experimental data (e.g., IP-Seq peaks) and assess using ROC curves or precision-recall metrics .

Q. How should experimental designs be structured to study 6mA dynamics during cellular processes?

Advanced Research Question

- Time-Course Experiments : Synchronize cells (e.g., cell cycle inhibitors) and track 6mA levels via longitudinal sampling .

- Single-Cell Approaches : Use low-input protocols for 6mA-IP-Seq to resolve cell-to-cell variability .

- Functional Knockdowns : Employ CRISPR/Cas9 to delete methyltransferases (e.g., METTL3) and assess phenotypic impacts .

Q. What are the challenges in distinguishing 6mA from other adenine modifications (e.g., 3-methyladenine)?

Basic Research Question

- Mass Spectrometry : Differentiate isomers via exact mass (149.0952926 Da for 6mA) and fragmentation patterns .

- Enzymatic Specificity : Use 3-methyladenine DNA glycosylase (AAG) to selectively cleave 3mA, leaving 6mA intact .

- Antibody Cross-Reactivity : Validate with competition assays using methylated/non-methylated nucleotides .

Q. How can 6mA data be integrated with other epigenetic marks (e.g., 5mC) in multi-omics studies?

Advanced Research Question

- Co-Occurrence Analysis : Tools like ChIP-Seq for histone modifications and 5mC/6mA co-methylation patterns .

- Pathway Enrichment : Use DAVID or Metascape to identify overlapping pathways in hypermethylated genes .

- Machine Learning : Train models on multi-omic datasets to predict regulatory crosstalk .

Q. How should 6mA-specific antibodies be validated for immunoprecipitation studies?

Basic Research Question

- Knockout Controls : Compare IP signals in wild-type vs. methyltransferase-deficient strains .

- Competition Assays : Pre-incubate antibodies with free 6mA to confirm binding specificity .

- Cross-Platform Consistency : Verify IP-Seq peaks with Nanopore or mass spectrometry data .

Q. What statistical methods are appropriate for analyzing genome-wide 6mA distribution?

Advanced Research Question

- Peak Calling : MACS2 or HOMER for identifying enriched regions in IP-Seq data .

- Differential Methylation : edgeR or DESeq2 for comparing 6mA levels across conditions .

- Multiple Testing Correction : Apply Benjamini-Hochberg FDR ≤0.05 to reduce false positives .

Q. How does 6mA influence DNA/RNA synthesis, and how can this be experimentally leveraged?

Advanced Research Question

Properties

IUPAC Name |

N-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-7-5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOMXBHMKXXTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020857 | |

| Record name | N-Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.18 mg/mL at 20 °C | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

443-72-1 | |

| Record name | N6-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(purin-6-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7IBY2BGAX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.